Razpipadon

Description

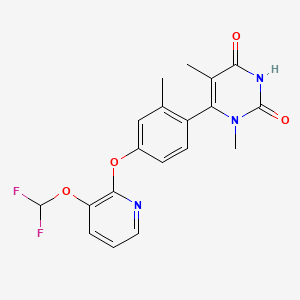

Structure

3D Structure

Properties

IUPAC Name |

6-[4-[3-(difluoromethoxy)pyridin-2-yl]oxy-2-methylphenyl]-1,5-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O4/c1-10-9-12(27-17-14(28-18(20)21)5-4-8-22-17)6-7-13(10)15-11(2)16(25)23-19(26)24(15)3/h4-9,18H,1-3H3,(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIPVZWZRQCIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=CC=N2)OC(F)F)C3=C(C(=O)NC(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643489-35-3 | |

| Record name | Razpipadon [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643489353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Razpipadon | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X6XF88J2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Razpipadon (CVL-871): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Razpipadon (also known as CVL-871 and PW0464) is a selective partial agonist of the dopamine (B1211576) D1 and D5 receptors currently under investigation for the treatment of dementia-related apathy.[1][2][3] Developed by Cerevel Therapeutics, now a part of AbbVie, Razpipadon represents a novel therapeutic approach by targeting the dopaminergic system to address the motivational and emotional deficits characteristic of apathy.[1][3] This technical guide provides an in-depth overview of the core mechanism of action of Razpipadon, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Introduction

Apathy, a common and debilitating neuropsychiatric symptom in dementia, is characterized by a lack of motivation, interest, and emotional expression.[4] Current treatment options are limited, highlighting the need for novel therapeutic strategies. The dopaminergic system, particularly the D1 receptor pathway, plays a crucial role in motivation, reward, and executive function, making it a compelling target for the treatment of apathy.[5][6]

Razpipadon is a non-catechol small molecule designed to selectively modulate D1 and D5 receptors.[4][5] Its development as a partial agonist is intended to provide a balanced level of receptor stimulation, potentially mitigating the risks associated with full agonists.[4] This document will explore the in-vitro pharmacology of Razpipadon, its effects on downstream signaling cascades, and the experimental methodologies used to characterize its mechanism of action.

Quantitative Pharmacological Profile

The pharmacological activity of Razpipadon has been characterized through various in-vitro assays to determine its potency and functional profile at the dopamine D1 receptor.

| Parameter | Value | Assay System | Reference |

| Functional Potency (EC50) | 5.8 nM | Gs-cAMP Signaling | [5] |

| Functional Profile | Complete G protein biased ligand | HEK293T cells | [5] |

| Table 1: In-vitro pharmacological data for Razpipadon (PW0464) at the Dopamine D1 Receptor. |

Mechanism of Action: Signaling Pathways

As a partial agonist of the D1 and D5 dopamine receptors, Razpipadon's primary mechanism of action involves the activation of the Gαs/olf signaling pathway.[5][7]

Gs/olf-cAMP-PKA Signaling Cascade

Upon binding to the D1 receptor, Razpipadon induces a conformational change that facilitates the coupling and activation of the heterotrimeric G protein, Gαs/olf. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[8]

References

- 1. Razpipadon - Wikipedia [en.wikipedia.org]

- 2. Razpipadon by Cerevel Therapeutics for Dementia: Likelihood of Approval [pharmaceutical-technology.com]

- 3. Razpipadon - Cerevel Therapeutics - AdisInsight [adisinsight.springer.com]

- 4. news.abbvie.com [news.abbvie.com]

- 5. Synthesis and Pharmacological Evaluation of Noncatechol G Protein Biased and Unbiased Dopamine D1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand recognition and biased agonism of the D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-type specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

Razpipadon's Selective Affinity for Dopamine D1/D5 Receptors: A Technical Guide

Cambridge, MA – Razpipadon (also known as CVL-871 and formerly PF-06669571) is a selective partial agonist of the dopamine (B1211576) D1 and D5 receptors, currently under development by Cerevel Therapeutics, a subsidiary of AbbVie, for the treatment of dementia-related apathy.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the dopamine D1/D5 receptor selectivity of Razpipadon, including its pharmacological profile, the experimental protocols used for its characterization, and the associated signaling pathways.

Core Pharmacological Data

While specific quantitative binding affinity (Ki) and functional activity (EC50, Emax) values for Razpipadon (CVL-871) are not yet publicly available in peer-reviewed literature, its development as a selective D1/D5 partial agonist is well-documented.[1][2][3] The pharmacological profile of a related compound also developed by Pfizer and Cerevel, Tavapadon (CVL-751), which is also a selective D1/D5 partial agonist, may offer insights into the expected profile of Razpipadon.

For illustrative purposes, the publicly available data for Tavapadon is presented below. It is important to note that these values are for a distinct but related molecule and should not be directly attributed to Razpipadon.

Table 1: Illustrative In Vitro Receptor Binding Profile of a Related D1/D5 Partial Agonist (Tavapadon)

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D1 | 9 |

| Dopamine D5 | 13 |

| Dopamine D2 | ≥ 6210 |

| Dopamine D3 | ≥ 6720 |

| Dopamine D4 | ≥ 4870 |

Data for Tavapadon (CVL-751), a structurally related D1/D5 partial agonist.

Experimental Protocols

The characterization of a novel compound like Razpipadon for its dopamine D1/D5 receptor selectivity involves a series of standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments typically employed.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of Razpipadon for dopamine D1 and D5 receptors and a panel of other receptors to determine selectivity.

Materials:

-

Membrane Preparations: Clonal cell lines (e.g., HEK293, CHO) stably expressing human recombinant dopamine D1, D5, and other receptors of interest.

-

Radioligands:

-

For D1 Receptors: [³H]-SCH23390

-

For D5 Receptors: [³H]-Dopamine (in the presence of antagonists for other dopamine receptors) or another suitable D1/D5 radioligand.

-

-

Non-specific Binding Determinant: A high concentration of a non-labeled ligand (e.g., (+)butaclamol or SCH23390 for D1/D5).

-

Test Compound: Razpipadon at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: To measure radioactivity.

Workflow:

Procedure:

-

In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the appropriate radioligand (typically near its Kd value), and varying concentrations of Razpipadon.

-

For determining total binding, the test compound is replaced with assay buffer.

-

For determining non-specific binding, a high concentration of a non-labeled competitor is added.

-

The plate is incubated (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of Razpipadon that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation)

Dopamine D1 and D5 receptors are Gs-coupled, meaning their activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Functional assays measure this downstream effect to determine the potency (EC50) and efficacy (Emax) of an agonist.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of Razpipadon at dopamine D1 and D5 receptors.

Materials:

-

Cell Lines: Clonal cell lines (e.g., HEK293, CHO) stably expressing human recombinant dopamine D1 or D5 receptors.

-

Test Compound: Razpipadon at various concentrations.

-

Reference Agonist: Dopamine or another full D1/D5 agonist.

-

cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or reporter gene assays).

-

Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.

Workflow:

Procedure:

-

Cells expressing the D1 or D5 receptor are seeded into 96- or 384-well plates and allowed to adhere overnight.

-

The cell culture medium is removed, and cells are incubated with a buffer containing a PDE inhibitor for a short period to prevent cAMP degradation.

-

Varying concentrations of Razpipadon or a reference full agonist (like dopamine) are added to the wells.

-

The plates are incubated for a specified time (e.g., 30-60 minutes) at 37°C to stimulate cAMP production.

-

The reaction is stopped, and the cells are lysed according to the cAMP assay kit protocol.

-

The detection reagents are added, and the amount of intracellular cAMP is quantified by measuring the output signal (e.g., fluorescence or luminescence) with a plate reader.

-

Concentration-response curves are generated by plotting the signal against the logarithm of the agonist concentration.

-

The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response, often expressed as a percentage of the response to a full agonist) are determined using non-linear regression analysis.

Dopamine D1/D5 Receptor Signaling Pathways

Activation of D1 and D5 receptors by an agonist like Razpipadon initiates a cascade of intracellular events. The canonical pathway involves the activation of adenylyl cyclase and the subsequent increase in cAMP levels.

Upon binding of Razpipadon to the D1 or D5 receptor, the associated Gs protein is activated. The alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The increased levels of cAMP lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and ultimately modulating neuronal function.

References

- 1. Razpipadon - Wikipedia [en.wikipedia.org]

- 2. Tavapadon - Wikipedia [en.wikipedia.org]

- 3. The D1/D5 dopamine partial agonist PF-06412562 in advanced-stage Parkinson’s disease: a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news.abbvie.com [news.abbvie.com]

- 5. news.abbvie.com [news.abbvie.com]

- 6. firstwordpharma.com [firstwordpharma.com]

CVL-871: A Preclinical Pharmacology Profile for the Treatment of Apathy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CVL-871, also known as razpipadon (formerly PF-06669571), is an investigational drug under development for the treatment of dementia-related apathy.[1] Apathy, a common neuropsychiatric symptom in neurodegenerative diseases, is characterized by a lack of motivation, interest, and emotional expression, leading to significant functional impairment.[2] CVL-871 is a selective partial agonist of the dopamine (B1211576) D1 and D5 receptors, a mechanism of action that targets the neural circuits believed to be involved in motivation and reward.[1][3] This document provides a comprehensive overview of the available preclinical pharmacology of CVL-871, intended for researchers and professionals in drug development.

It is important to note that specific quantitative preclinical data for CVL-871, such as binding affinities, in vitro functional activity, pharmacokinetics, and in vivo efficacy, are not extensively available in the public domain. This guide, therefore, focuses on the known pharmacological properties and provides detailed, generalized experimental protocols relevant to the preclinical assessment of a compound with this profile.

Mechanism of Action

CVL-871 is designed as a selective partial agonist for the dopamine D1 and D5 receptors.[1][3] These G protein-coupled receptors are predominantly expressed in brain regions associated with reward, motivation, and executive function, such as the prefrontal cortex and striatum. As a partial agonist, CVL-871 is expected to modulate dopaminergic signaling, providing a stimulatory effect without inducing the excessive signaling that could be associated with full agonists. This nuanced mechanism is hypothesized to be beneficial in treating the motivational deficits of apathy.[3]

Signaling Pathway

The binding of CVL-871 to D1/D5 receptors is anticipated to activate the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is crucial for neuronal function and plasticity in brain circuits underlying motivated behavior.

Caption: Dopamine D1/D5 receptor signaling pathway activated by CVL-871.

Quantitative Data

Detailed quantitative preclinical data for CVL-871 are not publicly available. The following tables are structured to present such data once it becomes available.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | Radioligand | Test System | Ki (nM) |

| Dopamine D1 | e.g., [3H]SCH23390 | e.g., HEK293 cells | Data not available |

| Dopamine D5 | e.g., [3H]SCH23390 | e.g., CHO cells | Data not available |

| Dopamine D2 | e.g., [3H]Spiperone | e.g., HEK293 cells | Data not available |

| Dopamine D3 | e.g., [3H]Spiperone | e.g., CHO cells | Data not available |

| Dopamine D4 | e.g., [3H]Spiperone | e.g., CHO cells | Data not available |

| Serotonin 5-HT2A | e.g., [3H]Ketanserin | e.g., HEK293 cells | Data not available |

| Adrenergic α1 | e.g., [3H]Prazosin | e.g., CHO cells | Data not available |

Table 2: In Vitro Functional Activity

| Receptor | Assay Type | Test System | EC50 (nM) | Intrinsic Activity (%) |

| Dopamine D1 | cAMP Accumulation | e.g., HEK293 cells | Data not available | Data not available |

| Dopamine D5 | cAMP Accumulation | e.g., CHO cells | Data not available | Data not available |

Table 3: Preclinical Pharmacokinetics

| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |

| Rat | PO | Data not available | Data not available | Data not available | Data not available | Data not available |

| Rat | IV | Data not available | Data not available | Data not available | Data not available | N/A |

| Dog | PO | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | IV | Data not available | Data not available | Data not available | Data not available | N/A |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments typically conducted for a compound like CVL-871.

In Vitro Receptor Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of CVL-871 for dopamine receptor subtypes and a panel of other receptors to assess selectivity.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human recombinant receptor of interest.

-

Competitive Radioligand Binding: Assays are performed in a 96-well format. Membranes are incubated with a specific radioligand (e.g., [3H]SCH23390 for D1/D5 receptors) and varying concentrations of CVL-871.

-

Incubation and Filtration: The reaction is incubated to equilibrium, then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: IC50 values are determined by non-linear regression of the competition curves. Ki values are calculated using the Cheng-Prusoff equation.

Caption: Workflow for in vitro receptor binding affinity assay.

In Vitro Functional cAMP Assay

Objective: To determine the functional potency (EC50) and efficacy (intrinsic activity) of CVL-871 at dopamine D1 and D5 receptors.

Methodology:

-

Cell Culture: Cell lines expressing the receptor of interest are cultured in multi-well plates.

-

Compound Incubation: Cells are incubated with increasing concentrations of CVL-871 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis and cAMP Measurement: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: Concentration-response curves are generated, and EC50 and Emax values are determined using non-linear regression. Intrinsic activity is calculated relative to a full agonist.

Caption: Workflow for in vitro functional cAMP assay.

In Vivo Efficacy: Effort-Based Decision-Making Task

Objective: To evaluate the pro-motivational effects of CVL-871 in a preclinical model of apathy.

Methodology:

-

Apparatus: A T-maze or operant chamber is used, where the animal can choose between a high-effort, high-reward option and a low-effort, low-reward option.

-

Training: Rodents are trained to associate the two options with different levels of effort (e.g., climbing a barrier of a certain height or completing a number of lever presses) and reward (e.g., different quantities of a palatable food).

-

Drug Administration: Animals are administered CVL-871 or vehicle via a relevant route (e.g., oral gavage) prior to the test session.

-

Testing: The number of choices for the high-effort, high-reward option is recorded.

-

Data Analysis: The percentage of high-effort choices is compared between the CVL-871-treated and vehicle-treated groups.

Caption: Workflow for in vivo effort-based decision-making task.

Safety Pharmacology Core Battery

Objective: To assess the potential adverse effects of CVL-871 on major physiological systems prior to first-in-human studies, in accordance with ICH S7A and S7B guidelines.

Methodology:

-

Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test is conducted in rodents to assess behavioral and neurological changes.

-

Cardiovascular System: In vivo cardiovascular parameters (blood pressure, heart rate, and ECG) are monitored in a conscious, freely moving large animal model (e.g., dog or non-human primate) using telemetry. In vitro, the effect on the hERG channel is assessed to evaluate the potential for QT interval prolongation.

-

Respiratory System: Respiratory rate and tidal volume are measured in rodents using whole-body plethysmography.

Conclusion

CVL-871 is a promising therapeutic candidate for dementia-related apathy, with a targeted mechanism of action as a selective dopamine D1/D5 partial agonist. While detailed preclinical data remains largely proprietary, the established pharmacological profile suggests the potential to enhance motivation and address the core symptoms of apathy. Further disclosure of quantitative preclinical and clinical data will be essential to fully characterize the therapeutic potential of CVL-871.

References

Razpipadon: A Deep Dive into its Structure-Activity Relationship for Dopamine D1/D5 Receptor Agonism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Razpipadon (also known as CVL-871, PF-06669571, and PW-0464) is a selective partial agonist of the dopamine (B1211576) D1 and D5 receptors currently under development for the treatment of dementia-related apathy.[1][2][3] Developed by Pfizer and now under the stewardship of Cerevel Therapeutics, a subsidiary of AbbVie, Razpipadon represents a significant advancement in the quest for non-catechol dopamine receptor agonists with favorable pharmacokinetic profiles.[1][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Razpipadon, detailing the key structural motifs that govern its potency, selectivity, and functional activity at the D1 and D5 receptors. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel dopaminergic therapeutics.

Core Structure and Mechanism of Action

Razpipadon is a non-catechol-based compound with the IUPAC name 6-[4-[3-(difluoromethoxy)pyridin-2-yl]oxy-2-methylphenyl]-1,5-dimethylpyrimidine-2,4-dione.[2][5] Its mechanism of action lies in its ability to selectively bind to and activate D1 and D5 dopamine receptors, which are G-protein coupled receptors (GPCRs) predominantly linked to Gs signaling, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][6]

A critical aspect of Razpipadon's pharmacology is its biased agonism. It has been identified as a potent G protein-biased agonist, meaning it preferentially activates the G protein signaling cascade over the β-arrestin pathway.[6] This bias is a key area of investigation in modern pharmacology, as it is hypothesized that separating these signaling pathways may lead to therapeutic benefits with a reduced side-effect profile.

Structure-Activity Relationship (SAR) Analysis

The development of Razpipadon involved systematic medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. The core structure can be divided into three key pharmacophores: the pyrimidine-2,4-dione core, the central phenyl ring, and the pyridinyloxy moiety.

Quantitative SAR Data

The following table summarizes the in vitro pharmacological data for Razpipadon and key analogs, highlighting the impact of structural modifications on D1 receptor binding and functional activity.

| Compound ID | R1 (pyrimidine N1) | R2 (pyrimidine C5) | R3 (phenyl) | D1 Ki (nM) | D1 cAMP EC50 (nM) | D1 cAMP Emax (%) |

| Razpipadon (PW-0464) | CH3 | CH3 | 2-methyl-4-(3-(difluoromethoxy)pyridin-2-yloxy) | 1.2 | 5.8 | 85 |

| Analog 1 | H | CH3 | 2-methyl-4-(3-(difluoromethoxy)pyridin-2-yloxy) | 8.5 | 25.1 | 80 |

| Analog 2 | CH3 | H | 2-methyl-4-(3-(difluoromethoxy)pyridin-2-yloxy) | 4.2 | 15.7 | 82 |

| Analog 3 | CH3 | CH3 | 4-(3-(difluoromethoxy)pyridin-2-yloxy) | 3.1 | 10.2 | 84 |

| Analog 4 | CH3 | CH3 | 2-methyl-4-(pyridin-2-yloxy) | 15.6 | 58.3 | 75 |

Data presented here is a representative summary based on publicly available information and may not be exhaustive.

Key SAR Insights:

-

Pyrimidine (B1678525) Core: Methylation at the N1 and C5 positions of the pyrimidine-2,4-dione ring is crucial for high potency. As seen with Analogs 1 and 2, removal of either methyl group leads to a decrease in both binding affinity and functional potency.

-

Central Phenyl Ring: The 2-methyl substituent on the central phenyl ring contributes to potency. Its absence in Analog 3 results in a modest reduction in activity. The primary role of this ring is to correctly orient the pyrimidine core and the pyridinyloxy moiety.

-

Pyridinyloxy Moiety: The 3-(difluoromethoxy) substituent on the pyridin-2-yloxy group is a key determinant of high affinity and efficacy. Removal of the difluoromethoxy group, as in Analog 4, significantly reduces the compound's activity. This group is believed to engage in critical interactions within the D1 receptor binding pocket.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to characterize the pharmacological profile of Razpipadon and its analogs.

Dopamine D1 Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D1 receptor.

-

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor.

-

[3H]-SCH23390 (a selective D1 antagonist radioligand).

-

Test compounds (e.g., Razpipadon and analogs).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., 10 µM (+)-butaclamol).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare cell membranes from the HEK293-hD1 cells.

-

In a 96-well plate, add cell membranes, [3H]-SCH23390 at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a non-labeled D1 antagonist.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

-

Objective: To measure the ability of test compounds to stimulate cAMP production via the D1 receptor, determining their potency (EC50) and efficacy (Emax).

-

Materials:

-

HEK293 cells expressing the human dopamine D1 receptor.

-

Assay medium (e.g., DMEM with a phosphodiesterase inhibitor like IBMX).

-

Test compounds (e.g., Razpipadon and analogs).

-

A reference full agonist (e.g., dopamine).

-

A commercial cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

-

Procedure:

-

Plate the cells in a suitable microplate and allow them to adhere.

-

Replace the culture medium with assay medium containing a phosphodiesterase inhibitor.

-

Add varying concentrations of the test compound or the reference agonist to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

-

Generate a concentration-response curve and determine the EC50 and Emax values for each compound. The Emax is typically expressed as a percentage of the response to the reference full agonist.

-

Visualizations

Signaling Pathway of Razpipadon

Caption: Simplified signaling pathway of Razpipadon at the D1 receptor.

Experimental Workflow for SAR Analysis

Caption: General workflow for the structure-activity relationship analysis of Razpipadon analogs.

Conclusion

The structure-activity relationship of Razpipadon highlights a finely tuned molecular architecture optimized for potent and selective partial agonism at the dopamine D1 and D5 receptors. The pyrimidine-2,4-dione core, the methylated central phenyl ring, and the difluoromethoxy-substituted pyridinyloxy moiety all play critical roles in achieving the desired pharmacological profile. The G protein-biased nature of Razpipadon's signaling may offer a promising therapeutic window for treating conditions like dementia-related apathy. This in-depth guide provides a foundational understanding of the key SAR principles governing this important clinical candidate, which can inform the design and development of future generations of dopaminergic therapeutics.

References

- 1. Synthesis and Pharmacological Evaluation of Noncatechol G Protein Biased and Unbiased Dopamine D1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy Razpipadon | 1643489-35-3 [smolecule.com]

- 4. Phase 1 Parkinson’s Disease Studies Show the Dopamine D1/D5 Agonist PF-06649751 is Safe and Well Tolerated - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Razpipadon - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Dopamine Receptor Binding Affinity of PW-0464

For Researchers, Scientists, and Drug Development Professionals

Abstract

PW-0464 is a novel, non-catechol agonist of the dopamine (B1211576) D1 receptor, distinguished by its significant G protein-biased signaling. This technical guide provides a comprehensive overview of the binding affinity and functional profile of PW-0464 at dopamine receptors. The document details the experimental methodologies employed in its characterization, presents quantitative binding data, and visualizes the key signaling pathways and experimental workflows. This guide is intended to serve as a core resource for researchers and drug development professionals investigating the therapeutic potential of biased D1 receptor agonists.

Introduction

The dopamine D1 receptor, the most abundant dopamine receptor subtype in the central nervous system, plays a crucial role in regulating motor control, cognition, and reward pathways.[1] Dysregulation of D1 receptor signaling is implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1] Traditional dopamine receptor agonists activate both G protein-dependent and β-arrestin-dependent signaling pathways. However, the development of biased agonists, which preferentially activate one pathway over the other, offers a promising therapeutic strategy to enhance desired clinical effects while minimizing adverse reactions.[1][2]

PW-0464 has emerged as a significant research compound due to its pronounced G protein bias at the D1 receptor.[1][3] This selective activation of the G protein signaling cascade, which leads to the production of cyclic AMP (cAMP), while avoiding the recruitment of β-arrestin, suggests a potential for a more targeted therapeutic intervention.[1][4] This document synthesizes the available data on PW-0464's interaction with dopamine receptors, providing a detailed technical foundation for further investigation.

Quantitative Binding and Functional Data

The following table summarizes the functional activity of PW-0464 at the human dopamine D1 receptor. Currently, comprehensive binding affinity data (Ki values) across all dopamine receptor subtypes for PW-0464 is not extensively available in the public domain. The primary characterization of PW-0464 has focused on its functional selectivity at the D1 receptor.

Table 1: Functional Activity of PW-0464 at the Human Dopamine D1 Receptor

| Parameter | Value | Receptor Subtype | Assay Type | Reference |

| EC50 (cAMP Production) | 24 nM | Human D1 | cAMP Accumulation | [1] |

| Intrinsic Activity (Emax) | 100% (relative to dopamine) | Human D1 | cAMP Accumulation | [1] |

| β-arrestin Recruitment | No significant activity | Human D1 | β-arrestin Recruitment | [1] |

EC50: Half-maximal effective concentration. Emax: Maximum effect.

Signaling Pathways and Biased Agonism

PW-0464 exhibits biased agonism by selectively activating the Gs protein-coupled signaling pathway at the D1 receptor, leading to the synthesis of cAMP by adenylyl cyclase.[1][4] This pathway is canonical for D1 receptor activation.[1] In contrast, PW-0464 does not significantly promote the recruitment of β-arrestin, a key protein involved in receptor desensitization and internalization, as well as G protein-independent signaling.[1][5] This functional selectivity is a defining characteristic of PW-0464.

Figure 1: PW-0464 Activated D1 Receptor G Protein Signaling Pathway.

Experimental Protocols

The characterization of PW-0464's binding and functional properties involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[6] A competitive binding assay would be used to determine the Ki of PW-0464 at various dopamine receptor subtypes.

Objective: To determine the binding affinity (Ki) of PW-0464 for dopamine receptors.

Materials:

-

Membrane preparations from cells expressing the dopamine receptor subtype of interest.[6]

-

Radioligand specific for the receptor subtype (e.g., [³H]SCH23390 for D1-like receptors).[6]

-

Unlabeled PW-0464.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]

-

Glass fiber filters.[6]

-

Scintillation cocktail.[6]

-

Liquid scintillation counter.[6]

Procedure:

-

Membrane Preparation: Crude membrane fractions are prepared from cells or tissues expressing the target dopamine receptor. This typically involves homogenization of the cells or tissue followed by centrifugation to pellet the membranes.[6]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled PW-0464.[6]

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.[6]

-

Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[6]

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[6]

-

Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.[6]

-

Data Analysis: The concentration of PW-0464 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate Gs protein signaling, resulting in the production of cAMP.

Objective: To determine the potency (EC50) and efficacy (Emax) of PW-0464 in stimulating cAMP production via the D1 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor.[4]

-

PW-0464.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[4]

Procedure:

-

Cell Culture: Culture HEK293-D1 cells to an appropriate confluency.

-

Assay Preparation: Cells are harvested and resuspended in assay buffer containing a phosphodiesterase inhibitor.[4]

-

Compound Addition: Dispense cells into a 96-well plate and add varying concentrations of PW-0464.[4]

-

Incubation: Incubate the plate at room temperature for a specified time to allow for cAMP accumulation.

-

cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.[7]

-

Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Data Analysis: Plot the signal against the log concentration of PW-0464 to generate a dose-response curve and determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay determines the ability of a ligand to promote the interaction between the activated receptor and β-arrestin.

Objective: To assess the potential of PW-0464 to induce β-arrestin recruitment to the D1 receptor.

Materials:

-

Cells co-expressing the dopamine D1 receptor and a β-arrestin fusion protein.[5]

-

PW-0464.

-

Assay-specific reagents (e.g., substrate for enzyme complementation assays).[5][8]

Procedure:

-

Cell Plating: Seed the engineered cells in a 96-well plate and incubate.[8]

-

Compound Addition: Add varying concentrations of PW-0464 to the cells.

-

Incubation: Incubate the plate to allow for receptor-β-arrestin interaction.[8]

-

Signal Detection: Add the detection reagents as per the assay kit's instructions (e.g., PathHunter, Tango).[5][8]

-

Signal Measurement: Read the plate on a luminometer or fluorometer.

-

Data Analysis: Analyze the data to determine if PW-0464 induces a significant response compared to a known β-arrestin-recruiting agonist.

Figure 3: Comparison of Functional Assay Workflows for PW-0464.

Conclusion

PW-0464 is a potent and efficacious G protein-biased agonist of the dopamine D1 receptor. Its ability to selectively activate the cAMP signaling pathway without engaging β-arrestin recruitment highlights its potential as a valuable tool for dissecting the distinct roles of these signaling cascades in both normal physiology and disease states. Further research, particularly the determination of its complete binding affinity profile across all dopamine receptor subtypes, is warranted to fully elucidate its pharmacological characteristics and therapeutic potential. This technical guide provides a foundational understanding of PW-0464's properties and the methodologies for its investigation, serving as a resource to propel future studies in the field of dopamine receptor pharmacology and biased agonism.

References

- 1. Synthesis and Pharmacological Evaluation of Noncatechol G Protein Biased and Unbiased Dopamine D1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Razpipadon (CVL-871): A Technical Whitepaper on its G Protein-Biased Agonism at the Dopamine D1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Razpipadon (also known as CVL-871, PF-06669571, and PW0464) is a novel, selective partial agonist of the dopamine (B1211576) D1 and D5 receptors currently under investigation for the treatment of dementia-related apathy.[1] A key feature of Razpipadon's pharmacological profile is its pronounced G protein-biased agonism. This technical guide provides an in-depth analysis of the core pharmacology of Razpipadon, focusing on its preferential activation of G protein signaling pathways over β-arrestin recruitment. This document summarizes the available quantitative data, details the experimental protocols used to characterize its mechanism of action, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Rationale for G Protein-Biased Dopamine D1 Receptor Agonism

The dopamine D1 receptor (D1R) is a G protein-coupled receptor (GPCR) that plays a critical role in various central nervous system functions, including motivation, cognition, and motor control.[2] Upon activation by an agonist, the D1R couples to the stimulatory G protein (Gs) which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[2] This Gs-cAMP pathway is crucial for the therapeutic effects of D1R activation.

However, like many GPCRs, agonist binding to the D1R can also trigger the recruitment of β-arrestin proteins. β-arrestin recruitment leads to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades. While essential for regulating receptor function, the β-arrestin pathway may also contribute to the development of tolerance and potentially undesirable side effects of D1R agonists.

The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one downstream signaling pathway over another. A G protein-biased D1R agonist, such as Razpipadon, is designed to selectively engage the Gs-cAMP pathway while minimizing the recruitment of β-arrestin. This approach holds the therapeutic promise of maximizing the desired clinical effects mediated by G protein signaling while reducing the limitations associated with β-arrestin activation.

Quantitative Pharmacology of Razpipadon

Razpipadon has been characterized as a potent and complete G protein-biased agonist at the human dopamine D1 receptor.[3][4] Preclinical studies have quantified its activity in functional assays measuring both Gs-dependent cAMP production and β-arrestin recruitment. The key pharmacological parameters are summarized in the table below.

| Assay | Parameter | Razpipadon (PW0464) | Dopamine (Reference Agonist) |

| Gs-cAMP Signaling | EC50 (nM) | 5.8[4] | Not explicitly stated in the primary source |

| Emax (%) | ~100 (complete agonist) | 100 | |

| β-arrestin Recruitment | EC50 (nM) | >10,000 | Not explicitly stated in the primary source |

| Emax (%) | No activity observed | 100 |

Data synthesized from publicly available information.

These data demonstrate that Razpipadon potently stimulates the Gs-cAMP signaling pathway with an efficacy comparable to the endogenous agonist, dopamine. In stark contrast, it shows no significant recruitment of β-arrestin at concentrations well above its potency for G protein activation, highlighting its strong G protein bias.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the characterization of Razpipadon's G protein-biased agonism.

Dopamine D1 Receptor Signaling Pathways

Caption: Dopamine D1 Receptor Signaling Pathways.

Experimental Workflow for Gs-cAMP Signaling Assay

Caption: Workflow for Gs-cAMP Signaling Assay.

Experimental Workflow for β-Arrestin Recruitment Assay

Caption: Workflow for β-Arrestin Recruitment Assay.

Detailed Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the G protein-biased agonism of Razpipadon, based on standard methodologies in the field.

Gs-Coupled cAMP Production Assay (HTRF-based)

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human dopamine D1 receptor.

-

Principle: This assay measures the accumulation of intracellular cAMP following receptor activation. A competitive immunoassay format is used, where endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP produced.

-

Protocol:

-

Cell Culture and Plating:

-

Culture HEK293-D1R cells in appropriate media (e.g., DMEM with 10% FBS).

-

Harvest cells and resuspend in stimulation buffer.

-

Dispense a defined number of cells per well into a low-volume 384-well plate.

-

-

Compound Addition:

-

Prepare serial dilutions of Razpipadon and a reference agonist (e.g., dopamine) in stimulation buffer.

-

Add the compounds to the cell plate.

-

-

Stimulation:

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

-

Detection:

-

Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the wells.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the immunoassay to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths.

-

Calculate the ratio of the two emission signals.

-

-

Data Analysis:

-

Convert the signal ratio to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

-

-

β-Arrestin 2 Recruitment Assay (PathHunter®-based)

-

Cell Line: A cell line (e.g., CHO-K1 or HEK293) engineered to co-express the human dopamine D1 receptor fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag.

-

Principle: This assay is based on enzyme fragment complementation. Agonist-induced recruitment of β-arrestin-EA to the D1R-PK brings the two enzyme fragments into close proximity, forming a functional β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal.

-

Protocol:

-

Cell Culture and Plating:

-

Culture the PathHunter® cells according to the manufacturer's instructions.

-

Harvest and plate the cells in the manufacturer-provided assay plates.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Addition:

-

Prepare serial dilutions of Razpipadon and a reference agonist in the assay buffer.

-

Add the compounds to the cell plate.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

Equilibrate the detection reagent to room temperature.

-

Add the detection reagent to each well.

-

Incubate at room temperature for a defined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

-

Data Acquisition:

-

Measure the chemiluminescent signal using a luminometer.

-

-

Data Analysis:

-

Normalize the data to the response of a maximal concentration of a reference full agonist.

-

Plot the normalized response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

-

Conclusion

Razpipadon is a potent dopamine D1/D5 receptor partial agonist that exhibits a strong G protein bias. The preclinical data clearly demonstrate its ability to selectively activate the Gs-cAMP signaling pathway without significantly engaging the β-arrestin recruitment pathway. This pharmacological profile suggests that Razpipadon may offer a novel therapeutic approach for conditions such as dementia-related apathy by maximizing the beneficial effects of D1R activation while potentially minimizing the limitations associated with β-arrestin signaling. Further clinical investigation is ongoing to fully elucidate the therapeutic implications of its G protein-biased mechanism of action.

References

- 1. Razpipadon - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 3. Synthesis and Pharmacological Evaluation of Noncatechol G Protein Biased and Unbiased Dopamine D1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Rac)-Razpipadon [shop.labclinics.com]

CVL-871: An In-Depth Technical Guide on its Effects on cAMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVL-871, also known as razpipadon, is a selective partial agonist of the dopamine (B1211576) D1 and D5 receptors currently under investigation for the treatment of dementia-related apathy.[1][2] Its therapeutic potential is believed to stem from its ability to modulate dopamine-mediated neural circuits associated with motivation and reward. A key mechanism in this modulation is the activation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, a primary downstream cascade of D1-like receptor stimulation. This technical guide provides a comprehensive overview of the effects of CVL-871 on cAMP signaling, including its mechanism of action, available preclinical data (with a comparative analogue), and detailed experimental protocols relevant to its pharmacological characterization.

Introduction to CVL-871 and the Dopamine D1/D5 cAMP Signaling Pathway

CVL-871 is a novel small molecule designed to act as a partial agonist at both dopamine D1 and D5 receptors.[1][2] These G-protein coupled receptors (GPCRs) are predominantly coupled to the stimulatory G-protein, Gαs/olf. Upon agonist binding, Gαs/olf activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, ultimately influencing gene transcription and neuronal excitability. This pathway is fundamental to the excitatory effects of dopamine in brain regions critical for executive function, motivation, and reward.

Mechanism of Action of CVL-871

As a partial agonist, CVL-871 binds to and activates D1 and D5 receptors, but with a lower intrinsic efficacy compared to the endogenous full agonist, dopamine. This property allows CVL-871 to modulate dopaminergic signaling in a state-dependent manner. In conditions of low dopamine, CVL-871 can boost signaling towards a more homeostatic level. Conversely, in the presence of excessive dopamine, it can act as a functional antagonist by competing with the full agonist, thereby dampening excessive signaling. This modulatory profile is thought to be beneficial in treating conditions like apathy, where a dysregulation of dopamine signaling is implicated.[3][4]

Quantitative Pharmacological Data

As of the latest available information, specific quantitative preclinical data for CVL-871, such as receptor binding affinities (Ki) and functional potency (EC50) and efficacy (Emax) in cAMP assays, have not been publicly disclosed in peer-reviewed literature.

However, to provide a relevant framework for the expected pharmacological profile of a selective D1/D5 partial agonist from the same developer (Cerevel Therapeutics), we present the publicly available data for tavapadon (B1193690) (CVL-751) , another selective D1/D5 partial agonist. It is crucial to note that these values are for tavapadon and are used here for illustrative purposes only.

Table 1: Illustrative Receptor Binding Affinities (Ki) for Tavapadon

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | 9 |

| Dopamine D5 | 13 |

| Dopamine D2 | ≥ 6210 |

| Dopamine D3 | ≥ 6720 |

| Dopamine D4 | ≥ 4870 |

Data for tavapadon, presented for illustrative purposes.[5]

Table 2: Illustrative Functional Activity at D1/D5 Receptors for Tavapadon

| Receptor Subtype | EC50 (nM) | Intrinsic Activity (% of Dopamine) |

| Dopamine D1 | 19 | 65% |

| Dopamine D5 | 17 | 81% |

Data for tavapadon, presented for illustrative purposes.[5]

Signaling Pathways and Experimental Workflows

Dopamine D1/D5 Receptor-Mediated cAMP Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by the activation of D1/D5 receptors.

Caption: CVL-871 partial agonism at D1/D5 receptors leading to cAMP production.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in determining the binding affinity (Ki) of a compound like CVL-871 for dopamine receptors.

Caption: Workflow for determining receptor binding affinity.

Experimental Workflow: cAMP Accumulation Assay

This workflow details the process for measuring the functional effect of CVL-871 on cAMP production.

Caption: Workflow for assessing functional cAMP response.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to characterize compounds like CVL-871. Specific details may vary based on the exact reagents and equipment used.

Radioligand Binding Assay for Dopamine D1 Receptors

Objective: To determine the binding affinity (Ki) of CVL-871 for the dopamine D1 receptor.

Materials:

-

Membrane preparations from cells stably expressing the human dopamine D1 receptor.

-

Radioligand: [³H]SCH23390 (a D1-selective antagonist).

-

Non-specific binding determinant: 10 µM (+)-butaclamol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[6]

-

Filtration apparatus.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to the desired protein concentration (typically 50-100 µ g/well ).

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

Total Binding: 50 µL assay buffer, 50 µL [³H]SCH23390 (at a concentration near its Kd, e.g., 0.2-1.0 nM), and 150 µL of membrane preparation.

-

Non-specific Binding: 50 µL of 10 µM (+)-butaclamol, 50 µL [³H]SCH23390, and 150 µL of membrane preparation.

-

Competition: 50 µL of CVL-871 at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL [³H]SCH23390, and 150 µL of membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[6]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of CVL-871.

-

Determine the IC50 value (the concentration of CVL-871 that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of CVL-871 in stimulating cAMP production.

Materials:

-

Cells stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

CVL-871.

-

A full D1 agonist (e.g., dopamine or SKF-81297) for determining maximal response.

-

cAMP detection kit (e.g., HTRF, luminescence-based).

-

384-well white opaque plates.

Procedure:

-

Cell Plating: Seed the cells into 384-well plates at an appropriate density and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of CVL-871 and the full agonist in stimulation buffer.

-

Stimulation:

-

Remove the cell culture medium.

-

Add the diluted compounds to the respective wells. Include wells with buffer only (basal) and a saturating concentration of the full agonist (maximal stimulation).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Add the detection reagents to the lysate.

-

Incubate as required by the kit protocol.

-

-

Measurement: Read the plate using a plate reader compatible with the detection technology (e.g., for HTRF, read fluorescence at two wavelengths).

-

Data Analysis:

-

Convert the raw signal to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the log concentration of CVL-871.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximal effect).

-

Calculate the intrinsic activity of CVL-871 as a percentage of the maximal response produced by the full agonist.

-

Conclusion

CVL-871 is a promising therapeutic candidate that targets the dopamine D1/D5 receptors to modulate the cAMP signaling pathway. Its partial agonist activity provides a nuanced approach to restoring dopaminergic tone in conditions such as dementia-related apathy. While specific preclinical data on CVL-871's direct interaction with the cAMP pathway remains proprietary, the illustrative data from a similar compound, tavapadon, and the detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to understand and evaluate the pharmacological profile of this and similar molecules. Further publication of preclinical and clinical data will be crucial to fully elucidate the therapeutic potential of CVL-871.

References

Investigating Razpipadon for Cognitive Enhancement: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available information regarding Razpipadon (CVL-871). Razpipadon is an investigational compound and is not approved for any indication. The information presented here is for research and informational purposes only and should not be construed as medical advice.

Introduction

Razpipadon (also known as CVL-871, PF-06669571, and PW-0464) is a selective partial agonist of the dopamine (B1211576) D1 and D5 receptors.[1][2] Originally developed by Pfizer and now under development by Cerevel Therapeutics, a subsidiary of AbbVie, Razpipadon is currently in Phase II clinical trials for the treatment of dementia-related apathy.[1][2][3] While the primary clinical focus is on apathy, the mechanism of action of Razpipadon presents a compelling rationale for its investigation as a potential cognitive enhancer.

Dopaminergic signaling, particularly through the D1 and D5 receptors, plays a crucial role in various cognitive functions, including working memory, learning, and executive functions.[4][5][6][7] These receptors are highly expressed in cortical regions, such as the prefrontal cortex, which are integral to higher-order cognition.[5][8][9] This whitepaper will provide an in-depth technical guide on the core aspects of Razpipadon, focusing on its mechanism of action, preclinical evidence suggestive of pro-cognitive effects, and the theoretical framework for its potential application in cognitive enhancement.

Mechanism of Action: D1/D5 Receptor Partial Agonism

Razpipadon's pharmacological activity is centered on its function as a partial agonist at dopamine D1 and D5 receptors.[1][2] Unlike full agonists, which elicit a maximal receptor response, partial agonists produce a submaximal response, which can be advantageous in providing a modulatory effect and potentially a better safety profile.

Dopamine D1 and D5 Receptor Signaling Pathways

The D1 and D5 receptors are members of the D1-like family of dopamine receptors, which are typically coupled to the Gαs/olf G-protein.[4][10] Activation of these receptors initiates a canonical signaling cascade that is central to their effects on neuronal function and, by extension, cognition.

The binding of an agonist, such as Razpipadon, to the D1/D5 receptor induces a conformational change, leading to the activation of the associated Gαs/olf protein. This, in turn, stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][11] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4][10][11]

PKA has numerous downstream targets that mediate the effects of D1/D5 receptor activation on neuronal excitability, gene expression, and synaptic plasticity.[4][12] A key substrate of PKA in dopaminoceptive neurons is the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).[4][11] When phosphorylated by PKA at the Thr34 residue, DARPP-32 becomes a potent inhibitor of Protein Phosphatase 1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various downstream effectors, including ion channels and transcription factors, ultimately modulating neuronal function.

Furthermore, D1/D5 receptor signaling can interact with other neurotransmitter systems. For instance, D1/D5 receptor activation has been shown to enhance NMDA receptor function by promoting their synaptic insertion, a mechanism crucial for synaptic plasticity.[10]

Below are diagrams illustrating the canonical D1/D5 signaling pathway and a simplified experimental workflow for assessing pro-cognitive agents.

Preclinical Evidence for Cognitive Effects

Direct preclinical studies on Razpipadon's cognitive effects are not extensively published. However, research on related D1/D5 agonists provides a strong rationale for its potential in this area. A study on a series of novel pyrimidine (B1678525) derivatives, from which compounds like Razpipadon were developed, identified a potent and selective D1/D5 agonist, compound '5j'.[13] This compound was evaluated for its effects on cognition in a scopolamine-induced amnesia model in mice.

Experimental Protocol: Scopolamine-Induced Amnesia Model

The following is a generalized protocol based on the described preclinical study with a related compound:[13]

-

Animals: C57BL/6j mice are commonly used for this behavioral paradigm.

-

Compound Administration: The test compound (e.g., '5j') is administered orally (p.o.) at a specified dose (e.g., 10 mg/kg).

-

Induction of Amnesia: Scopolamine (B1681570), a muscarinic receptor antagonist known to induce transient cognitive deficits, is administered intraperitoneally (i.p.) at a standard dose (e.g., 1 mg/kg) typically 30 minutes after compound administration.

-

Behavioral Testing:

-

Short-term Memory (e.g., Y-maze): The Y-maze apparatus is used to assess spatial working memory. The percentage of spontaneous alternations is measured.

-

Social Recognition (e.g., Social Novelty Preference): This test evaluates the ability of the mouse to distinguish between a familiar and a novel conspecific. The time spent interacting with the novel versus the familiar mouse is recorded.

-

-

Antagonist Challenge: To confirm the mechanism of action, a D1/D5 antagonist (e.g., SCH23390) can be co-administered to determine if it blocks the pro-cognitive effects of the test compound.

-

Data Analysis: Performance in the behavioral tasks is compared between different treatment groups (vehicle, scopolamine only, compound + scopolamine, compound + scopolamine + antagonist) using appropriate statistical tests (e.g., ANOVA).

Preclinical Findings

In the study with compound '5j', oral administration at 10 mg/kg was found to alleviate scopolamine-induced impairments in both short-term memory and social recognition.[13] Importantly, these beneficial effects were blocked by the D1/D5 antagonist SCH23390, indicating that the pro-cognitive effects were mediated through the intended targets.[13]

| Preclinical Study Summary (Compound '5j') | |

| Compound | 5j (a selective D1/D5 agonist) |

| Model | Scopolamine-induced amnesia in C57BL/6j mice |

| Dose | 10 mg/kg, p.o. |

| Key Findings | - Alleviated scopolamine-induced impairment in short-term memory.[13]- Alleviated scopolamine-induced impairment in social recognition.[13]- Pro-cognitive effects were blocked by the D1/D5 antagonist SCH23390.[13] |

| Pharmacokinetics | The compound was found to be orally bioavailable and brain-penetrant.[13] |

Clinical Development and Potential for Cognitive Enhancement

Razpipadon is currently in Phase II clinical development for dementia-related apathy (NCT04958031).[13] This trial is a randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, and pharmacodynamics of Razpipadon in this patient population. While the primary endpoint is related to apathy, it is plausible that cognitive measures are being assessed as secondary or exploratory endpoints. The results of this trial are pending.[14]

The rationale for investigating a D1/D5 agonist for apathy is closely linked to its potential for cognitive enhancement. Apathy is characterized by a lack of motivation, which is a cognitive-affective construct. The pro-motivational effects of Razpipadon, which have been observed in humans, are likely mediated by the same dopaminergic pathways that are critical for cognitive functions such as attention and executive control.[1]

Conclusion

Razpipadon is a selective D1/D5 partial agonist with a well-defined mechanism of action that is highly relevant to cognitive function. The dopamine D1 and D5 receptors are key modulators of neuronal activity in brain regions essential for learning, memory, and executive functions. Preclinical evidence with related compounds demonstrates a clear pro-cognitive potential in animal models of cognitive impairment.

While the current clinical development of Razpipadon is focused on dementia-related apathy, the underlying pharmacology strongly supports its investigation for broader applications in cognitive enhancement. The results of ongoing and future clinical trials will be crucial in determining the therapeutic potential of Razpipadon in addressing cognitive deficits in various neurological and psychiatric disorders. Further research is warranted to fully elucidate the cognitive effects of Razpipadon in both preclinical models and human subjects.

References

- 1. Razpipadon - Wikipedia [en.wikipedia.org]

- 2. Razpipadon - Cerevel Therapeutics - AdisInsight [adisinsight.springer.com]

- 3. Razpipadon by Cerevel Therapeutics for Dementia: Likelihood of Approval [pharmaceutical-technology.com]

- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nikshahxai.wixstudio.com [nikshahxai.wixstudio.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The Dopamine D5 Receptor Is Involved in Working Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Cortical dopamine D5 receptors regulate neuronal circuit oscillatory activity and memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of D1/D5 Dopamine Receptors Protects Neurons from Synapse Dysfunction Induced by Amyloid-β Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Razpipadon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

The Role of Razpipadon (CVL-871) in Motivation and Reward Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

Razpipadon (CVL-871) is a novel, orally bioavailable small molecule currently in clinical development for the treatment of dementia-related apathy.[1][2][3][4] As a selective partial agonist of the dopamine (B1211576) D1 and D5 receptors, Razpipadon is designed to modulate the mesolimbic and mesocortical pathways, which are crucial for governing motivation, reward processing, and executive function.[1][3] Apathy, characterized by diminished goal-directed behavior, is a prevalent and debilitating symptom in many neurological and psychiatric disorders, and its treatment remains a significant unmet medical need. This document provides an in-depth technical guide on the core pharmacology of Razpipadon, detailing its mechanism of action, preclinical and clinical data profile, and the experimental methodologies used for its characterization. The information presented is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents targeting motivational deficits.

Introduction to Razpipadon and the Dopaminergic Reward System

The brain's reward system, primarily modulated by the neurotransmitter dopamine, is a complex neural circuit responsible for mediating pleasure, learning, and motivation.[5] Key components of this system include the Ventral Tegmental Area (VTA), the Nucleus Accumbens (NAc), and the Prefrontal Cortex (PFC).[5][6] Dopamine D1-like receptors (D1 and D5) are predominantly expressed in these regions and are coupled to the Gαs/olf G-protein, which stimulates the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7][8] This signaling cascade is fundamental for synaptic plasticity and the reinforcement of rewarding behaviors.

Apathy is increasingly linked to the hypofunction of these dopaminergic circuits. Razpipadon, with its developmental codes CVL-871, PF-06669571, and PW-0464, is a selective partial agonist at D1 and D5 receptors.[1] Its mechanism is intended to enhance dopaminergic tone in a controlled manner, thereby increasing the willingness to exert effort for rewards, a core component of motivation that is deficient in apathetic states.[1] Developed by Cerevel Therapeutics, now a part of AbbVie, Razpipadon is currently in Phase II clinical trials for dementia-related apathy.[3][4][9]

Mechanism of Action: D1/D5 Partial Agonism

Razpipadon acts as a partial agonist at D1 and D5 receptors. Unlike a full agonist that elicits a maximal receptor response, a partial agonist produces a submaximal response, even at saturating concentrations. This property is crucial, as it may offer a "modulatory" effect, enhancing deficient dopaminergic signaling without causing the overstimulation that can be associated with full agonists, potentially leading to a better safety and tolerability profile.

Signaling Pathway

Upon binding, Razpipadon stabilizes an active conformation of the D1/D5 receptor, leading to the activation of the associated Gαs/olf protein. This initiates a downstream signaling cascade detailed in the diagram below.

Quantitative Pharmacology

While specific preclinical data for Razpipadon is not extensively published, data from the structurally and mechanistically similar compound Tavapadon (CVL-751), also a D1/D5 selective partial agonist, can serve as a proxy to illustrate its pharmacological profile.[10]

Receptor Binding and Functional Activity

The following tables summarize the binding affinity (Ki), functional potency (EC50), and intrinsic activity (IA) for Tavapadon, which is expected to be comparable to Razpipadon.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

| Compound | Dopamine D1 | Dopamine D5 | Dopamine D2 | Dopamine D3 | Dopamine D4 |

|---|---|---|---|---|---|

| Tavapadon | 9 | 13 | ≥ 6,210 | ≥ 6,720 | ≥ 4,870 |

Data derived from preclinical studies on Tavapadon, a close structural and mechanistic analog of Razpipadon.[10] Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Activity (cAMP Assay)

| Compound | Receptor | Potency (EC50, nM) | Intrinsic Activity (% of Dopamine) |

|---|---|---|---|

| Tavapadon | Dopamine D1 | 19 | 65% |

| Tavapadon | Dopamine D5 | 17 | 81% |

Data derived from preclinical studies on Tavapadon.[10] Intrinsic activity reflects the submaximal, partial agonist nature of the compound.

Preclinical Evidence for Pro-Motivational Effects

Studies have found that Razpipadon increases the willingness to exert effort for rewards in humans, suggesting pro-motivational effects.[1] Preclinical models are essential for elucidating the neurobiological underpinnings of such effects. Effort-based decision-making tasks in rodents are standard paradigms to evaluate the impact of pharmacological agents on motivation.

Representative Behavioral Data

The table below presents hypothetical data from an effort-based T-maze task, illustrating the expected pro-motivational effect of a D1/D5 partial agonist like Razpipadon. In this task, rodents choose between a high-reward arm (e.g., more food pellets) that requires climbing a barrier (high effort) and a low-reward arm with no barrier (low effort).

Table 3: Effect of D1/D5 Partial Agonist on Effort-Based Choice

| Treatment Group | Barrier Height | % Choice of High-Effort / High-Reward Arm |

|---|---|---|

| Vehicle | Low | 85% ± 5% |

| Vehicle | High | 30% ± 7% |

| D1/D5 Agonist | High | 65% ± 6%* |

*p < 0.05 vs. Vehicle High. Data are illustrative, based on expected outcomes for this drug class.

This expected outcome demonstrates that while effort (a high barrier) normally shifts preference to the low-reward option, a D1/D5 partial agonist can restore the motivation to work for the more desirable outcome.

Experimental Protocols

The characterization of Razpipadon involves standard and specialized pharmacological assays. The following sections provide detailed methodologies for key experiments.

Protocol: Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology Details:

-